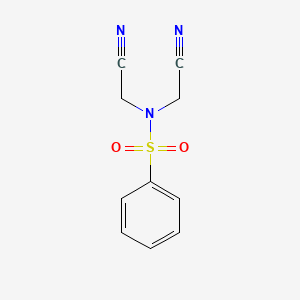
N,N-bis(cyanomethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(cyanomethyl)benzenesulfonamide is an organic compound with the molecular formula C10H9N3O2S. It is a derivative of benzenesulfonamide, where two cyanomethyl groups are attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of N,N-bis(cyanomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with cyanomethylating agents. One common method is the reaction of benzenesulfonamide with chloroacetonitrile in the presence of a base, such as sodium hydride, to yield the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours.
Analyse Chemischer Reaktionen
N,N-bis(cyanomethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The cyanomethyl groups can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-bis(cyanomethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of diseases like glaucoma and cancer.
Wirkmechanismus
The mechanism of action of N,N-bis(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer.
Vergleich Mit ähnlichen Verbindungen
N,N-bis(cyanomethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N,N-bis(2-cyanoethyl)benzenesulfonamide: Similar in structure but with ethyl groups instead of methyl groups.
4-chloro-N,N-bis(cyanomethyl)benzenesulfonamide: Contains a chlorine atom on the benzene ring, which can alter its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
36130-50-4 |
|---|---|
Molekularformel |
C10H9N3O2S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
N,N-bis(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H9N3O2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,8-9H2 |
InChI-Schlüssel |
VPZHRWPIKASOST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12459534.png)
![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine](/img/structure/B12459546.png)
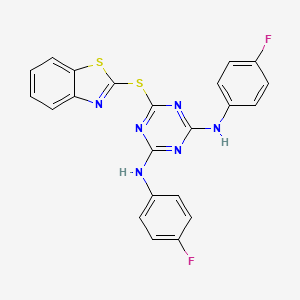
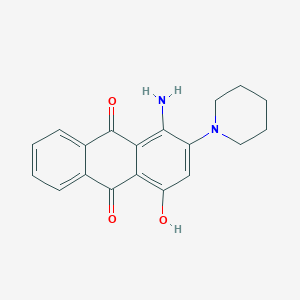
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12459564.png)
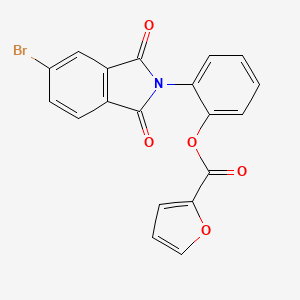
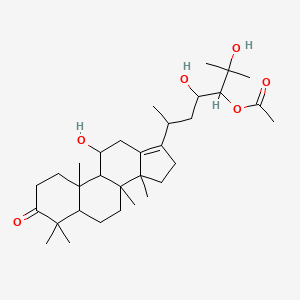
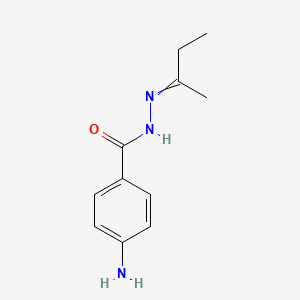
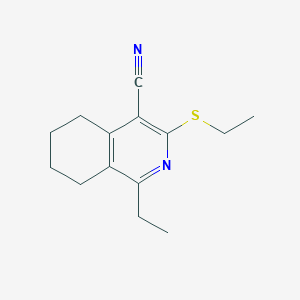
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12459588.png)
![Methyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12459600.png)
![propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12459602.png)
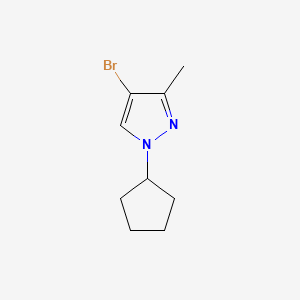
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12459609.png)
